Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridazine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioether linkage: This step involves the reaction of a thiol with a suitable electrophile, often under mild conditions to avoid side reactions.
Formation of the pyridazine ring: This can be accomplished through a series of condensation reactions, often involving hydrazine derivatives.
Acetylation: The final step involves the acetylation of the amino group on the pyridazine ring, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the pyridazine ring can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and furan moieties may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(((6-amino-3-pyridazinyl)thio)methyl)furan-2-carboxylate: Similar structure but with an amino group instead of an acetamido group.
Methyl 5-(((6-hydroxy-3-pyridazinyl)thio)methyl)furan-2-carboxylate: Similar structure but with a hydroxy group instead of an acetamido group.
Uniqueness
Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate is unique due to the presence of the acetamido group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 5-[(6-acetamidopyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-8(17)14-11-5-6-12(16-15-11)21-7-9-3-4-10(20-9)13(18)19-2/h3-6H,7H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNPFXCNSKTKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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